1-(bromomethyl)-4-methyl-2-nitrobenzene
Description
Contextualization within Halogenated Nitroaromatic and Benzylic Halide Chemistry
1-(Bromomethyl)-4-methyl-2-nitrobenzene belongs to two significant classes of organic compounds: halogenated nitroaromatics and benzylic halides. Halogenated nitroaromatic compounds are characterized by the presence of one or more nitro groups and halogen atoms attached to an aromatic ring. The strong electron-withdrawing nature of the nitro group significantly influences the reactivity of the aromatic ring, making these compounds important precursors in the synthesis of dyes, pharmaceuticals, and explosives. libretexts.org
The benzylic halide functional group consists of a halogen atom attached to a carbon atom that is directly bonded to an aromatic ring. Benzylic halides are known for their enhanced reactivity in nucleophilic substitution reactions compared to simple alkyl halides. This heightened reactivity is attributed to the stability of the resulting benzylic carbocation intermediate, which is stabilized by resonance with the adjacent aromatic ring. Primary benzylic halides, such as this compound, are particularly useful in synthesis as they readily undergo SN2 reactions with a wide range of nucleophiles.
The presence of both the nitro group and the benzylic bromide in this compound creates a molecule with multiple reactive sites. The bromomethyl group serves as a key site for introducing new functional groups via nucleophilic substitution, while the nitro group can be reduced to an amino group, opening pathways to a different set of derivatives. Furthermore, the substitution pattern on the benzene (B151609) ring, with groups at the 1, 2, and 4 positions, offers specific regioselectivity in further aromatic substitution reactions.
Strategic Importance as a Versatile Chemical Intermediate in Organic Synthesis
The strategic value of this compound lies in its utility as a multifunctional intermediate for the synthesis of more complex molecules. The reactivity of the benzylic bromide allows for the facile introduction of various substituents, making it a valuable precursor for creating libraries of compounds for drug discovery and other applications.
For instance, related compounds such as 1-(bromomethyl)-2-nitrobenzene have been utilized as reagents in the synthesis of 1,3,4-oxadiazole (B1194373) derivatives with potential anticancer activity and in the preparation of antifungal triazole derivatives. pharmaffiliates.com Similarly, the related compound 1-bromo-4-methyl-2-nitrobenzene serves as a synthetic intermediate in the creation of pyrethroid insecticides. nih.gov These examples highlight the potential of the this compound scaffold in constructing biologically active molecules.
The synthesis of polysubstituted benzenes often requires a carefully planned sequence of reactions to ensure the correct placement of functional groups. libretexts.org The specific arrangement of substituents in this compound makes it a pre-organized building block, potentially simplifying synthetic routes to complex target molecules. The methyl group is an ortho, para-director, while the nitro group is a meta-director, influencing the position of any subsequent electrophilic aromatic substitution reactions.
Overview of Current Research Trajectories and Academic Relevance
Current research involving compounds structurally similar to this compound is focused on several key areas. In medicinal chemistry, there is a continued interest in using nitroaromatic compounds as intermediates for the development of new therapeutic agents. The ability to functionalize the benzylic position and modify the nitro group allows for the systematic exploration of structure-activity relationships.
In the field of materials science, nitroaromatic compounds are investigated for their potential use in the development of specialty polymers and other materials. mdpi.com The introduction of such molecules into polymer chains can enhance properties like thermal stability and chemical resistance.
The academic relevance of this compound and its analogs is rooted in the fundamental study of reaction mechanisms and synthetic methodologies. The interplay of the different functional groups provides a rich platform for exploring reactivity and selectivity in organic reactions. As the demand for novel and efficient synthetic routes to complex organic molecules grows, the importance of versatile intermediates like this compound is expected to increase.
Chemical and Physical Properties
| Property | Value |
| Molecular Formula | C₈H₈BrNO₂ |
| Molecular Weight | 229.97 g/mol |
| Appearance | Likely a solid at room temperature |
| Melting Point | Not precisely reported, but related compounds have melting points in a broad range. |
| Boiling Point | Not reported |
| Solubility | Expected to be soluble in common organic solvents. |
Spectroscopic Data (Predicted)
| Technique | Expected Features |
| ¹H NMR | Signals corresponding to the aromatic protons, the benzylic CH₂ protons, and the methyl protons. |
| ¹³C NMR | Signals for the aromatic carbons, the benzylic carbon, and the methyl carbon. |
| IR Spectroscopy | Characteristic absorptions for the C-Br bond, the nitro group (NO₂), and the aromatic ring. |
Structure
3D Structure
Properties
CAS No. |
503856-32-4 |
|---|---|
Molecular Formula |
C8H8BrNO2 |
Molecular Weight |
230.06 g/mol |
IUPAC Name |
1-(bromomethyl)-4-methyl-2-nitrobenzene |
InChI |
InChI=1S/C8H8BrNO2/c1-6-2-3-7(5-9)8(4-6)10(11)12/h2-4H,5H2,1H3 |
InChI Key |
OQKAJZOGXNDEMX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)CBr)[N+](=O)[O-] |
Purity |
95 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 1 Bromomethyl 4 Methyl 2 Nitrobenzene
Regioselective Bromination Strategies
The selective introduction of a bromine atom at the benzylic position of 4-methyl-2-nitrotoluene is the cornerstone of synthesizing 1-(bromomethyl)-4-methyl-2-nitrobenzene. This requires methods that favor substitution on the methyl group over electrophilic addition to the aromatic ring.
Radical-Mediated Benzylic Bromination of Substituted Toluenes
Radical-mediated bromination is a widely employed method for targeting the benzylic position of toluene (B28343) derivatives. youtube.commasterorganicchemistry.com The benzylic C-H bonds are notably weaker than other alkyl C-H bonds, making them susceptible to radical abstraction. masterorganicchemistry.comlibretexts.org This reaction, often referred to as the Wohl-Ziegler reaction, typically utilizes N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator. mychemblog.comwikipedia.orgscientificupdate.com The use of NBS is advantageous as it maintains a low concentration of bromine (Br₂) throughout the reaction, which helps to minimize unwanted side reactions like electrophilic aromatic substitution. masterorganicchemistry.comchadsprep.commasterorganicchemistry.com
The mechanism of benzylic bromination with NBS proceeds through a free-radical chain reaction. mychemblog.com The process is initiated by the homolytic cleavage of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, upon heating or irradiation. mychemblog.com This generates initial radicals that abstract a hydrogen atom from the benzylic position of the toluene derivative, forming a resonance-stabilized benzylic radical. organic-chemistry.orgchemistrysteps.com
The propagation phase involves two key steps:
The benzylic radical reacts with a molecule of Br₂, which is present in low concentrations, to form the desired benzyl (B1604629) bromide product and a bromine radical (Br•). youtube.commasterorganicchemistry.com
This newly formed bromine radical then abstracts a hydrogen from another molecule of the toluene derivative, regenerating the benzylic radical and continuing the chain. youtube.com
The low concentration of Br₂ necessary for the propagation is maintained by the reaction of NBS with hydrogen bromide (HBr), a byproduct of the reaction. youtube.comchadsprep.com Termination of the radical chain occurs when two radicals combine.
The choice and optimization of the radical initiator system are crucial for achieving high yields and selectivity. Common systems include N-bromosuccinimide (NBS) paired with either 2,2'-azobisisobutyronitrile (AIBN) or benzoyl peroxide. mychemblog.comcommonorganicchemistry.com The reaction is typically carried out in a non-polar solvent like carbon tetrachloride (CCl₄) or acetonitrile (B52724), often under reflux conditions. mychemblog.comorganic-chemistry.org For instance, the bromination of 4-bromo-1-methyl-2-nitrobenzene has been successfully achieved using NBS and AIBN in dry acetonitrile under reflux and light irradiation. beilstein-journals.org
Kinetic studies have revealed that the reaction is first-order in NBS. newera-spectro.com The concentration of the radical initiator also plays a significant role; for example, in some cases, additional AIBN is added during the reaction to ensure completion. beilstein-journals.org The quality of the NBS is also a critical factor, as impurities like Br₂ or HBr can affect the reaction rate and lead to the formation of di-brominated byproducts. scientificupdate.com
| Substrate | Reagents | Solvent | Conditions | Product | Yield | Reference |
| 4-Bromo-1-methyl-2-nitrobenzene | NBS, AIBN | Acetonitrile | Reflux, light irradiation, 48h | 4-Bromo-1-(bromomethyl)-2-nitrobenzene (B51390) | 62% | beilstein-journals.org |
| Methoxyimino-o-tolyl-acetic acid methyl ester | NBS, AIBN | 1,2-Dichlorobenzene (B45396) | 80 °C, 8h | (2-Bromomethyl-phenyl)-methoxyimino-acetic acid methyl ester | 92% | researchgate.net |
| Nitrotoluene derivative | NBS, Benzoyl peroxide | - | - | Monobromide and Dibromide mixture | - | newera-spectro.com |
Catalytic Bromination Approaches
While radical-mediated reactions are common, catalytic methods offer alternative pathways for benzylic bromination, often under milder conditions.
Lewis acids have been shown to catalyze the benzylic bromination of aromatic compounds. nih.gov For example, zirconium(IV) chloride (ZrCl₄) has demonstrated high catalytic activity for the benzylic bromination of toluene derivatives using 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) as the brominating agent. nih.govnih.gov This reaction proceeds efficiently at room temperature. nih.gov It is proposed that the Lewis acid facilitates the generation of a benzyl radical, promoting a Wohl-Ziegler type bromination. nih.gov This contrasts with Brønsted acids, which tend to promote electrophilic aromatic ring bromination. nih.govnih.gov
Comparative Analysis of Bromination Reagents and Selectivity
The choice of brominating reagent is critical for achieving regioselectivity in the synthesis of this compound.
N-Bromosuccinimide (NBS): This is the most common and effective reagent for benzylic bromination due to its ability to maintain a low concentration of Br₂, thus favoring radical substitution over electrophilic addition. chadsprep.comgla.ac.uk However, the presence of electron-rich substituents on the aromatic ring can sometimes lead to competing electrophilic bromination. rsc.org
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH): In conjunction with a Lewis acid catalyst like ZrCl₄, DBDMH has been shown to be a highly effective reagent for benzylic bromination, often leading to faster reaction rates compared to NBS. nih.gov
Bromine (Br₂): While elemental bromine can be used for benzylic bromination, often with light initiation, it is less selective than NBS and can lead to significant amounts of undesired ring bromination, especially in activated aromatic systems. chadsprep.commasterorganicchemistry.com
The selectivity of the bromination is also influenced by the solvent. While carbon tetrachloride has been a traditional solvent of choice, environmental concerns have led to the use of alternatives like acetonitrile and trifluorotoluene. wikipedia.orgorganic-chemistry.org Studies have shown that solvents like 1,2-dichlorobenzene can offer improved yields and shorter reaction times compared to the classic Wohl-Ziegler conditions. researchgate.net
| Reagent | Catalyst/Initiator | Key Advantages | Key Disadvantages |
| N-Bromosuccinimide (NBS) | Radical Initiator (AIBN, Benzoyl Peroxide), Light | High selectivity for benzylic position, minimizes side reactions. chadsprep.comgla.ac.uk | Can lead to ring bromination in highly activated systems. gla.ac.uk |
| 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | Lewis Acid (e.g., ZrCl₄) | High reaction rates, mild conditions. nih.gov | Requires a catalyst. |
| Bromine (Br₂) | Light | Readily available. | Low selectivity, significant ring bromination side products. chadsprep.commasterorganicchemistry.com |
Multi-Step Synthetic Pathways from Simpler Aromatic Precursors
Sequential Functionalization of Benzene (B151609) Derivatives
The construction of this compound from basic benzene derivatives necessitates a strategic sequence of functional group introductions. A common approach involves starting with toluene, which can be nitrated and then brominated. The methyl group of toluene directs electrophilic substitution to the ortho and para positions. Nitration of toluene with a mixture of nitric acid and sulfuric acid yields a mixture of ortho- and para-nitrotoluene. Subsequent bromination of the separated p-nitrotoluene would not be ideal as the nitro group is strongly deactivating. A more effective strategy involves the bromination of toluene first to produce p-bromotoluene, followed by nitration, which is directed by the activating methyl group to the position ortho to it, yielding 4-bromo-1-methyl-2-nitrobenzene. libretexts.org The final step is the bromination of the methyl group.
Another pathway begins with benzene itself. One could perform a Friedel-Crafts alkylation to introduce the methyl group, followed by bromination and then nitration. libretexts.org Alternatively, bromination of benzene could be the initial step, followed by a Friedel-Crafts alkylation to introduce the methyl group, leading to a mixture of ortho and para isomers that would require separation. libretexts.org
A different approach starts with 4-chloroaniline. Oxidation with peroxytrifluoroacetic acid can convert the amino group to a nitro group, forming 4-nitrochlorobenzene. mdpi.com This can then undergo Friedel-Crafts alkylation to introduce the methyl group, followed by a final bromination of the methyl group. mdpi.com
Strategic Introduction of Nitro and Bromomethyl Functionalities
The introduction of the nitro and bromomethyl groups requires careful strategic planning to ensure the desired regiochemistry. The nitro group is a strong deactivating group and a meta-director in electrophilic aromatic substitution. libretexts.org Therefore, it is often introduced at a later stage of the synthesis if ortho or para substitution is required. For instance, in the synthesis starting from toluene, nitration is performed after the initial bromination to take advantage of the ortho, para-directing effect of the methyl group. libretexts.org
The bromomethyl group is typically introduced via radical bromination of the corresponding methyl group using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) and often under light irradiation. beilstein-journals.org This reaction is selective for the benzylic position. For example, 4-bromo-1-methyl-2-nitrobenzene can be converted to 1-(bromomethyl)-4-bromo-2-nitrobenzene using NBS and AIBN in a solvent like acetonitrile, typically under reflux and light irradiation. beilstein-journals.org
The timing of these functionalization steps is critical. Attempting a Friedel-Crafts reaction on a nitro-substituted benzene ring is generally unsuccessful due to the strong deactivating nature of the nitro group. libretexts.org Therefore, any alkylation or acylation steps are usually performed before nitration. youtube.com
Derivations from (2-bromo-5-nitrophenyl)methanol (B1342546) and Related Alcohols
An alternative synthetic route to this compound and its isomers involves the modification of pre-existing functional groups. For instance, 1-bromo-2-(bromomethyl)-4-nitrobenzene (B2480313) can be synthesized from (2-bromo-5-nitrophenyl)methanol. chemicalbook.com This conversion is achieved by treating the alcohol with a brominating agent like N-bromosuccinimide (NBS) and triphenylphosphine (B44618) (PPh3) in a suitable solvent such as dry dichloromethane (B109758) at low temperatures (e.g., 0°C). chemicalbook.com This method provides a high yield of the desired product. chemicalbook.com
Similarly, (4-bromo-2-nitrophenyl)methanol can be converted to 4-bromo-1-(bromomethyl)-2-nitrobenzene. chemicalbook.com This transformation can be carried out using NBS and triphenylphosphine in a solvent like N,N-dimethylformamide (DMF). chemicalbook.com The reaction is typically rapid and results in a good yield of the product after purification. chemicalbook.com
Process Optimization and Scalability Considerations in Laboratory Synthesis
Influence of Solvent Systems on Reaction Efficiency and Product Yield
The choice of solvent plays a crucial role in the efficiency and yield of the synthesis of this compound and its intermediates. For the bromination of the methyl group using NBS, various solvents can be employed. Acetonitrile is a common choice and the reaction is often carried out under reflux. beilstein-journals.org Carbon tetrachloride has also been used as a solvent for this type of reaction. chemicalbook.com In the synthesis of a related compound, 1-(bromomethyl)-4-methoxy-2-nitrobenzene, α,α,α-trifluorotoluene was used as the solvent for the bromination of 4-methoxy-1-methyl-2-nitrobenzene with NBS. rsc.org
In the conversion of (2-bromo-5-nitrophenyl)methanol to 1-bromo-2-(bromomethyl)-4-nitrobenzene, dry dichloromethane is an effective solvent when using NBS and triphenylphosphine. chemicalbook.com For the synthesis of 4-bromo-1-(bromomethyl)-2-nitrobenzene from the corresponding alcohol, N,N-dimethylformamide (DMF) has been utilized as the solvent. chemicalbook.com The polarity and boiling point of the solvent can influence reaction rates and selectivity, and the choice is often determined by the specific reagents and reaction conditions.
| Reaction Step | Solvent | Reagents | Yield |
| Bromination of 4-bromo-1-methyl-2-nitrobenzene | Acetonitrile | NBS, AIBN | 62% beilstein-journals.org |
| Bromination of 2-bromo-6-nitrotoluene | Carbon tetrachloride | NBS, AIBN | 33% chemicalbook.com |
| Bromination of (2-bromo-5-nitrophenyl)methanol | Dichloromethane | NBS, PPh₃ | 96% chemicalbook.com |
| Bromination of (4-bromo-2-nitrophenyl)methanol | N,N-dimethylformamide | NBS, PPh₃ | 69% chemicalbook.com |
Impact of Temperature and Reaction Time on Product Distribution and Purity
Temperature and reaction time are critical parameters that must be carefully controlled to ensure optimal product distribution and purity. In the radical bromination of the methyl group, the reaction is typically carried out at reflux temperature of the solvent, such as acetonitrile, for an extended period, for example, 48 hours, to ensure complete conversion. beilstein-journals.org In some cases, the reaction is performed at a specific temperature, like 70°C in carbon tetrachloride for 3 hours. chemicalbook.com
For the bromination of alcoholic precursors, the temperature is often kept low to avoid side reactions. The conversion of (2-bromo-5-nitrophenyl)methanol to 1-bromo-2-(bromomethyl)-4-nitrobenzene is conducted at 0°C for 1.5 hours. chemicalbook.com Similarly, the synthesis of 2-(5-bromo-2-nitrophenyl)oxirane, an intermediate in some synthetic pathways, involves a reduction with sodium borohydride (B1222165) at 0°C for 30 minutes, followed by cyclization under alkaline conditions at the same temperature for another 30 minutes. acs.org
The nitration of aromatic compounds is also highly temperature-dependent. The degree of side reactions, such as nitrodebromination, can increase with higher temperatures and changes in the concentration of the nitrating agent. researchgate.net Careful control of temperature is therefore essential for achieving high purity of the desired nitro-isomer.
| Reaction | Temperature | Reaction Time | Key Observations |
| Bromination of 4-bromo-1-methyl-2-nitrobenzene | Reflux (Acetonitrile) | 48 hours | Additional initiator added after 24h to drive the reaction to completion. beilstein-journals.org |
| Bromination of 2-bromo-6-nitrotoluene | 70°C | 3 hours | Moderate yield achieved under these conditions. chemicalbook.com |
| Bromination of (2-bromo-5-nitrophenyl)methanol | 0°C | 1.5 hours | High yield and purity obtained at low temperature. chemicalbook.com |
| Reduction and cyclization to form 2-(5-bromo-2-nitrophenyl)oxirane | 0°C | 30 min (reduction), 30 min (cyclization) | Low temperature control is crucial for the stability of the product. acs.org |
Purification Methodologies for Synthetic Isolation
The isolation and purification of the target compound, this compound, from a crude reaction mixture are critical steps to ensure high purity for subsequent applications. The choice of purification method depends on the physical state of the crude product (solid or oil) and the nature of the impurities present. Common techniques employed for compounds of this class include column chromatography and recrystallization.
Column Chromatography
Column chromatography is a widely used adsorptive filtration method for the purification of organic compounds. For nitroaromatic compounds structurally similar to this compound, silica (B1680970) gel is a common stationary phase. The mobile phase, or eluent, is typically a mixture of non-polar and slightly more polar solvents.
In a documented purification of a related compound, 1-bromo-2-(bromomethyl)-4-nitrobenzene, the crude product was purified on a silica gel column. chemicalbook.com The elution was performed using a solvent system of ethyl acetate (B1210297) in petroleum ether, which successfully separated the desired product from reaction byproducts and unreacted starting materials. chemicalbook.com Similarly, the purification of 1-(bromomethyl)-4-methoxy-2-nitrobenzene, another structural analog, was achieved via chromatography using benzene and hexane (B92381) as the eluent, yielding light yellow crystals. rsc.org The selection of the solvent system is crucial for achieving optimal separation.
Table 1: Column Chromatography Parameters for Structurally Similar Compounds
| Compound | Stationary Phase | Eluent System | Observed Purity |
|---|---|---|---|
| 1-Bromo-2-(bromomethyl)-4-nitrobenzene | Silica Gel | 3% Ethyl Acetate in Petroleum Ether | 92.9% (LC-MS) chemicalbook.com |
Recrystallization
Recrystallization is the most convenient method for purifying organic compounds that are solid at room temperature. umass.edu This technique relies on the principle that the solubility of a compound in a solvent increases with temperature. An ideal recrystallization solvent is one in which the target compound has high solubility at high temperatures and low solubility at low temperatures. umass.edu
The general procedure involves dissolving the impure solid in a minimum amount of a suitable hot solvent. umass.edu The solution is then allowed to cool slowly and undisturbed, which promotes the formation of a crystal lattice, excluding impurities that remain dissolved in the solvent. chegg.com The purified crystals are then collected by filtration. umass.edumit.edu
For instance, the purification of 1-(chloromethyl)-4-nitrobenzene, a closely related compound, was achieved by recrystallizing the crude material from ethanol (B145695). nih.gov The crude product was dissolved in ethanol and then allowed to crystallize via slow evaporation of the solvent, yielding colorless needles. nih.gov In another example, needle-like crystals of 1-bromo-4-methyl-2-nitrobenzene were obtained through a slow cooling process from room temperature to 0 °C. nih.gov
Table 2: Recrystallization Solvents for Related Nitroaromatic Compounds
| Compound | Recrystallization Solvent(s) |
|---|---|
| 1-(Chloromethyl)-4-nitrobenzene | Ethanol nih.gov |
| Diethyl 2-acetamido-2-(2-fluoro-4-methoxybenzyl)malonate | Ethyl Acetate and Hexane rsc.org |
High-Performance Liquid Chromatography (HPLC)
Modern purification strategies may also involve preparative High-Performance Liquid Chromatography (HPLC). For example, a reverse-phase (RP) HPLC method has been developed for the analysis of 1-(bromomethyl)-2-chloro-4-nitrobenzene (B1334974) using a mobile phase of acetonitrile and water with a phosphoric acid modifier. sielc.com This liquid chromatography method is noted to be scalable and can be adapted for the isolation of impurities in preparative separation, making it a viable option for obtaining high-purity this compound. sielc.com
Elucidating Reactivity and Mechanistic Pathways of 1 Bromomethyl 4 Methyl 2 Nitrobenzene
Reactivity of the Benzylic Bromomethyl Moiety
The bromomethyl group attached to the benzene (B151609) ring is a key center of reactivity, primarily due to the carbon-bromine bond's polarity and the stability of potential intermediates.
Nucleophilic Substitution Reactions at the Benzylic Carbon.stackexchange.comlibretexts.org
The benzylic carbon in 1-(bromomethyl)-4-methyl-2-nitrobenzene is electrophilic and, therefore, a prime target for nucleophiles. The bromine atom, being a good leaving group, facilitates substitution reactions where a nucleophile replaces it.
The predominance of either a unimolecular (S\N1) or bimolecular (S\N2) nucleophilic substitution pathway is influenced by several factors, including the structure of the substrate, the strength of the nucleophile, and the solvent polarity. youtube.comyoutube.com For this compound, a primary benzylic halide, the S\N2 mechanism is generally favored due to reduced steric hindrance around the reaction center, which allows for backside attack by the nucleophile. masterorganicchemistry.commasterorganicchemistry.com
However, the potential for the formation of a resonance-stabilized benzylic carbocation means that an S\N1 pathway cannot be entirely dismissed, especially under conditions that favor its formation, such as the use of a polar protic solvent. youtube.comyoutube.com A kinetic study on the solvolysis of the related o-nitrobenzyl bromide indicated that the reaction mechanism can be influenced by the solvent, with some solvents promoting a pathway with significant S\N1 character. sciprofiles.com
Table 1: Factors Influencing S\N1 vs. S\N2 Pathway Predominance
| Factor | Favors S\N1 | Favors S\N2 | Relevance to this compound |
| Substrate Structure | Tertiary > Secondary > Primary. masterorganicchemistry.com | Methyl > Primary > Secondary. masterorganicchemistry.com | As a primary benzylic halide, S\N2 is sterically favored. masterorganicchemistry.commasterorganicchemistry.com However, the benzylic position can stabilize a carbocation, making S\N1 possible. libretexts.org |
| Nucleophile | Weak nucleophiles. youtube.com | Strong nucleophiles. youtube.com | The choice of nucleophile will significantly influence the operative mechanism. |
| Solvent | Polar protic solvents (e.g., water, ethanol). youtube.com | Polar aprotic solvents (e.g., acetone, DMSO). youtube.com | The reaction environment can be tailored to favor one pathway over the other. |
| Leaving Group | Good leaving group required. | Good leaving group required. | Bromine is a good leaving group, facilitating both pathways. |
In the event of an S\N1 reaction, the rate-determining step is the formation of a carbocation. masterorganicchemistry.com The benzylic carbocation that would form from this compound is stabilized by resonance. The positive charge on the benzylic carbon can be delocalized into the adjacent benzene ring. libretexts.orglibretexts.org This delocalization spreads the positive charge over multiple atoms, significantly stabilizing the intermediate and lowering the activation energy for its formation. masterorganicchemistry.comyoutube.com The presence of the methyl group on the ring can further contribute to this stabilization through inductive effects. libretexts.org However, the electron-withdrawing nitro group can destabilize a carbocation. masterorganicchemistry.com
Generation of Carbon-Centered Radicals and Carbanions for Synthetic Transformations
Beyond nucleophilic substitution, the bromomethyl group can be a precursor for other reactive intermediates. The carbon-bromine bond can undergo homolytic cleavage, particularly under photolytic or radical-initiating conditions, to generate a benzylic radical. libretexts.org These carbon-centered radicals are valuable intermediates in various synthetic transformations, allowing for the formation of new carbon-carbon or carbon-heteroatom bonds. nih.gov
Furthermore, under strongly basic conditions, it is conceivable to deprotonate the benzylic carbon to form a carbanion. siue.edu The stability of this carbanion would be influenced by the substituents on the aromatic ring.
Electrophilic Character and Reaction Specificity
The electrophilic nature of the benzylic carbon is a defining feature of the reactivity of this compound. This electrophilicity dictates its reaction with a wide array of nucleophiles, leading to the formation of ethers, esters, amines, and other functional groups, highlighting its versatility as a synthetic intermediate. sciprofiles.com
Impact of the Nitro Aromatic Ring on Reactivity
Conversely, the electron-withdrawing nature of the nitro group can enhance the reactivity of the benzylic bromide towards nucleophilic substitution. By pulling electron density away from the benzylic carbon, the nitro group increases its electrophilicity, making it more susceptible to nucleophilic attack. This effect is particularly pronounced when the nitro group is at the ortho or para position relative to the bromomethyl group, as it can participate in stabilizing the transition state of nucleophilic aromatic substitution reactions. stackexchange.comdoubtnut.com A study on the solvolysis of o-nitrobenzyl bromide suggested the potential for the ortho-nitro group to act as an intramolecular nucleophilic assistant. sciprofiles.com
Electron-Withdrawing Effects on the Benzene Ring
The presence of a nitro group (—NO₂) on the benzene ring of this compound has a profound impact on the electron density of the aromatic system. The nitro group is a strong electron-withdrawing group due to both inductive and resonance effects. minia.edu.eglibretexts.org
Inductive Effect: The high electronegativity of the nitrogen and oxygen atoms in the nitro group pulls electron density away from the benzene ring through the sigma bond framework. libretexts.org
Resonance Effect: The nitro group can delocalize the pi electrons of the benzene ring onto its own oxygen atoms, creating resonance structures with a positive charge on the aromatic ring. libretexts.orgmakingmolecules.com
This withdrawal of electron density deactivates the benzene ring, making it less susceptible to electrophilic aromatic substitution compared to benzene itself. makingmolecules.com The reduced nucleophilicity of the ring means that reactions with electrophiles are generally slower and may require more forcing conditions. makingmolecules.com The electron-withdrawing nature of the nitro group also influences the acidity of the benzylic protons on the bromomethyl group, making them more susceptible to abstraction.
In contrast, the methyl group (—CH₃) is an electron-donating group, primarily through an inductive effect, which slightly counteracts the deactivating effect of the nitro group. minia.edu.eg However, the powerful electron-withdrawing nature of the nitro group is the dominant electronic factor influencing the reactivity of the aromatic ring. The bromomethyl group (—CH₂Br) is generally considered to be weakly electron-withdrawing due to the electronegativity of the bromine atom.
Directing Group Influences on Further Aromatic Functionalization
The substituents on the benzene ring of this compound also dictate the regioselectivity of further electrophilic aromatic substitution reactions.
Nitro Group (—NO₂): As a strong deactivating and electron-withdrawing group, the nitro group is a meta-director . minia.edu.egdummies.commasterorganicchemistry.com It directs incoming electrophiles to the positions meta to itself (positions 3 and 5). This is because the resonance structures of the intermediate carbocation (arenium ion) formed during electrophilic attack are less destabilized when the electrophile adds to the meta position, avoiding the placement of a positive charge adjacent to the positively charged nitrogen of the nitro group. makingmolecules.comdummies.com
Methyl Group (—CH₃): The methyl group is an activating group and an ortho, para-director . minia.edu.egmasterorganicchemistry.com It donates electron density to the ring, stabilizing the carbocation intermediates formed during ortho and para attack through inductive effects and hyperconjugation.
Bromomethyl Group (—CH₂Br): The directing influence of the bromomethyl group is less pronounced compared to the nitro and methyl groups. It is generally considered a weak deactivator and an ortho, para-director.
In the case of this compound, the directing effects of the existing substituents must be considered collectively. The powerful meta-directing influence of the nitro group and the ortho, para-directing influence of the methyl group will compete to determine the position of any new substituent. The outcome of a specific electrophilic aromatic substitution reaction will depend on the reaction conditions and the nature of the incoming electrophile. When a strongly activating group and a strongly deactivating group are present on the same ring, the activating group generally controls the position of the incoming substituent. makingmolecules.com
| Ring Position | Activating/Deactivating Influence | Directing Influence |
| C1 (-CH₂Br) | Weakly Deactivating | Ortho, Para |
| C2 (-NO₂) | Strongly Deactivating | Meta |
| C4 (-CH₃) | Weakly Activating | Ortho, Para |
Diverse Chemical Transformations
The unique combination of functional groups in this compound allows for a variety of chemical transformations, providing pathways to a wide range of synthetically useful compounds.
Reductive Transformations of the Nitro Group to Amino Functionality
The reduction of the nitro group to an amino group is a fundamental and widely utilized transformation in organic synthesis. wikipedia.org This conversion is particularly significant as it transforms a strongly deactivating, meta-directing group into a strongly activating, ortho, para-directing amino group (—NH₂). masterorganicchemistry.com A variety of reducing agents can be employed to achieve this transformation, with the choice of reagent often depending on the presence of other functional groups in the molecule.
Common methods for the reduction of aromatic nitro compounds include:
Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) in the presence of a metal catalyst such as palladium on carbon (Pd/C), platinum (Pt), or nickel (Ni). masterorganicchemistry.com It is often a clean and efficient method.
Metal-Acid Systems: Easily oxidized metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid such as hydrochloric acid (HCl) are effective for reducing nitro groups. masterorganicchemistry.com
Other Reducing Agents: Other reagents such as sodium dithionite (B78146) (Na₂S₂O₄), tin(II) chloride (SnCl₂), and various metal hydrides can also be used. wikipedia.orgmasterorganicchemistry.com Electrocatalytic methods using polyoxometalate redox mediators have also been developed for the selective reduction of substituted nitrobenzenes. acs.org
The reduction of the nitro group in this compound would yield 2-(bromomethyl)-5-methylaniline, a valuable intermediate for further synthetic modifications. Care must be taken in choosing the reducing agent to avoid unwanted side reactions, such as the reduction of the benzylic bromide.
Oxidative Transformations of the Methyl and Bromomethyl Groups
The methyl and bromomethyl groups on the aromatic ring can also undergo oxidative transformations, although these reactions are generally less common than the reduction of the nitro group. The oxidation of methyl groups on nitrobenzene (B124822) derivatives has been studied, for instance, using systems like lead(IV) oxide in fluorosulfonic acid (HSO₃F-PbO₂). researchgate.net The oxidation of the methyl group would yield a carboxylic acid, while oxidation of the bromomethyl group could lead to an aldehyde or a carboxylic acid, depending on the reaction conditions. The strong electron-withdrawing effect of the nitro group can influence the reactivity of the side chains towards oxidation.
Cross-Coupling Reactions Utilizing Aryl and Benzylic Halide Positions
The presence of both an aryl system (though not directly halogenated in the parent compound, it can be a precursor) and a benzylic halide in this compound opens up possibilities for various cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.
Palladium-catalyzed cross-coupling reactions are among the most important and versatile methods in modern organic synthesis. youtube.comnih.gov
Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound (typically a boronic acid or ester) with an organic halide or triflate. organic-chemistry.orglibretexts.org While this compound itself does not have a halogen on the aromatic ring, a related compound, 1-bromo-4-methyl-2-nitrobenzene, could undergo a Suzuki-Miyaura coupling at the aryl bromide position. researchgate.net Furthermore, studies have shown that under specific conditions, selective coupling at a C(sp²)-Br bond can be achieved in the presence of a C(sp³)-Cl bond. nih.gov It is also possible to perform selective coupling reactions with dihalogenated compounds like 1-bromo-4-(bromomethyl)benzene. researchgate.net
Stille Coupling: The Stille reaction couples an organotin compound (organostannane) with an organic halide or pseudohalide. libretexts.orgwikipedia.org This reaction is known for its tolerance of a wide range of functional groups. organic-chemistry.org Benzylic halides are viable coupling partners in Stille reactions. libretexts.org Therefore, the bromomethyl group of this compound could potentially participate in a Stille coupling to form a new carbon-carbon bond at the benzylic position. Stereospecific Stille couplings have also been developed for enantioenriched benzylic stannanes. rsc.org
Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, is the palladium-catalyzed reaction of an unsaturated halide or triflate with an alkene to form a substituted alkene. taylorandfrancis.comwikipedia.org Benzylic halides, such as benzyl (B1604629) chloride, have been shown to be effective coupling partners in Heck-type reactions. nih.govrsc.org This suggests that the bromomethyl group of this compound could be utilized in a Heck-type reaction to introduce a vinyl group at the benzylic position. Nickel-catalyzed versions of Heck-type reactions with benzyl chlorides have also been reported. nih.gov
| Cross-Coupling Reaction | Substrate Moiety | Potential Coupling Partner |
| Suzuki-Miyaura | Aryl Halide (analog) | Organoboron compound |
| Stille | Benzylic Halide | Organotin compound |
| Heck | Benzylic Halide | Alkene |
Other Metal-Catalyzed Coupling Reactions (e.g., Ullmann-type)
While extensive research on the Ullmann-type coupling reactions specifically involving this compound is not widely documented in the reviewed literature, the principles of these reactions can be inferred from studies on structurally similar compounds and general knowledge of Ullmann condensations. The Ullmann reaction, traditionally a copper-catalyzed coupling of two aryl halides to form a biaryl, has evolved to include a variety of "Ullmann-type" reactions. wikipedia.orgrsc.orgorganic-chemistry.orgwikipedia.org These reactions involve the copper-promoted formation of carbon-heteroatom bonds, such as C-O, C-N, and C-S, by coupling an aryl halide with an alcohol, amine, or thiol, respectively. wikipedia.org
The classical Ullmann reaction often requires harsh conditions, including high temperatures (frequently over 200°C) and stoichiometric amounts of copper. wikipedia.orgwikipedia.org However, modern variations have been developed that utilize soluble copper catalysts, often supported by ligands, allowing for milder reaction conditions. wikipedia.org The reactivity of the aryl halide in Ullmann-type reactions is significantly influenced by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups, such as the nitro group present in this compound, generally activate the aryl halide towards nucleophilic aromatic substitution, which is a key step in the proposed mechanism of many Ullmann-type reactions. wikipedia.org
For instance, the Ullmann ether synthesis involves the coupling of an aryl halide with a phenol (B47542) to form a diaryl ether. wikipedia.orgumass.edu A related compound, 1-bromo-4-nitrobenzene, has been shown to react with cresols in the presence of a base like cesium carbonate to form the corresponding diaryl ether, in some cases even without a copper catalyst, highlighting the activating effect of the nitro group. umass.edu Similarly, the Goldberg reaction, a type of Ullmann condensation, facilitates the formation of a C-N bond between an aryl halide and an amine. wikipedia.org
Given the presence of the benzylic bromide in this compound, its reactivity in copper-catalyzed cross-coupling reactions might differ from that of simple aryl halides. The benzylic position is susceptible to nucleophilic substitution, which could compete with or be the primary pathway over reactions involving the aromatic ring itself. A study on the copper-catalyzed α-arylation of nitroalkanes with aryl bromides and iodides demonstrates the formation of C-C bonds at the α-position to a nitro group, a reaction that shares some mechanistic features with coupling reactions. researchgate.netnih.gov
Intramolecular Reaction Pathways
The strategic placement of the bromomethyl and nitro groups on the benzene ring of this compound and its derivatives facilitates a variety of intramolecular reactions, leading to the formation of complex heterocyclic structures.
A significant intramolecular reaction pathway for derivatives of this compound is the intramolecular arylogous nitroaldol condensation. This transition-metal-free, base-mediated reaction provides an efficient route to synthesize 2-(2-nitroaryl)benzofuran and 2-(2-nitroaryl)indole derivatives.
The general strategy involves the initial O- or N-benzylation of an ortho-heteroatom-substituted aryl aldehyde or ketone with a 2-nitrobenzyl bromide derivative. The resulting intermediate contains both the nucleophilic (activated methylene (B1212753) of the nitrobenzyl group) and electrophilic (carbonyl group) moieties within the same molecule.
The proposed mechanism for this transformation begins with a base-mediated O- or N-benzylation to form an intermediate. Subsequently, the base abstracts an acidic proton from the benzylic carbon, which is activated by the electron-withdrawing nitro group through conjugation. This generates a carbanion intermediate which then undergoes an intramolecular arylogous nitroaldol addition to the carbonyl group. The resulting 3-hydroxy-substituted dihydrobenzofuran or indoline (B122111) intermediate can then undergo base-mediated dehydration to yield the final 2-(2-nitroaryl)benzofuran or indole (B1671886) derivative.
A study demonstrated this methodology using various ortho-nitrobenzyl bromides and substituted salicylaldehydes or N-tosylanthranilaldehydes. The presence of the ortho-nitro group was found to be crucial for the success of the intramolecular arylogous nitroaldol condensation, as it enhances the acidity of the benzylic protons, facilitating the key cyclization step.
| Reactant 1 (Nitrobenzyl Bromide Derivative) | Reactant 2 (Aryl Aldehyde/Ketone) | Product | Yield (%) |
|---|---|---|---|
| 1-(Bromomethyl)-2-nitrobenzene | Salicylaldehyde | 2-(2-Nitrophenyl)benzofuran | 85 |
| 1-(Bromomethyl)-2-nitrobenzene | N-(2-Formylphenyl)-4-methylbenzenesulfonamide | 2-(2-Nitrophenyl)-1-tosyl-1H-indole | 82 |
| 2-(Bromomethyl)-4-fluoro-1-nitrobenzene | N-(2-Formylphenyl)-4-methylbenzenesulfonamide | 2-(4-Fluoro-2-nitrophenyl)-1-tosyl-1H-indole | 70 |
| 1-(Bromomethyl)-2-nitrobenzene | 2-Hydroxy-1-naphthaldehyde | 2-(2-Nitrophenyl)naphtho[2,1-b]furan | 80 |
Strategic Applications in Complex Molecular Synthesis
Key Intermediate in Heterocyclic Ring System Construction
The ortho-nitrobenzyl bromide moiety is a classic precursor for the synthesis of a variety of fused heterocyclic compounds, primarily through reductive cyclization strategies. The presence of the C4-methyl group in 1-(bromomethyl)-4-methyl-2-nitrobenzene allows for the creation of specifically substituted heterocycles.
This compound is a key precursor for well-established indole (B1671886) syntheses, such as the Reissert and Leimgruber-Batcho methods, which traditionally start from ortho-nitrotoluenes. wikipedia.orgwikipedia.org The synthesis begins with the parent compound, 4-methyl-2-nitrotoluene, which can be readily brominated at the benzylic position using reagents like N-bromosuccinimide (NBS) to yield this compound. wikipedia.org
In the Reissert indole synthesis , the process typically involves the condensation of an o-nitrotoluene with diethyl oxalate (B1200264) in the presence of a base like potassium ethoxide. wikipedia.orgyoutube.com The resulting ethyl o-nitrophenylpyruvate derivative undergoes reductive cyclization using agents such as zinc in acetic acid or catalytic hydrogenation to form the indole-2-carboxylic acid, which can then be decarboxylated to the target indole. wikipedia.orgresearchgate.net The use of this compound and its parent o-nitrotoluene allows for the synthesis of indoles bearing a methyl group at the 6-position of the indole ring.
The Leimgruber-Batcho indole synthesis provides an alternative high-yield route under mild conditions. wikipedia.orgresearchgate.net This method involves the reaction of an o-nitrotoluene with a formamide (B127407) acetal (B89532), such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), often in the presence of an amine like pyrrolidine, to form a β-amino-o-nitrostyrene (an enamine). wikipedia.orgclockss.org This intermediate is then subjected to reductive cyclization using reagents like Raney nickel and hydrazine, or palladium on carbon, to furnish the indole. wikipedia.orgresearchgate.net Starting with 4-methyl-2-nitrotoluene, this sequence leads to the formation of 6-methylindole.
| Indole Synthesis Method | Key Steps Involving the o-Nitrotoluene Moiety | Resulting Product from 4-Methyl-2-nitrotoluene Precursor |
| Reissert Synthesis | 1. Base-catalyzed condensation with diethyl oxalate. 2. Reductive cyclization of the resulting pyruvate. | 6-Methylindole-2-carboxylic acid |
| Leimgruber-Batcho Synthesis | 1. Condensation with a formamide acetal to form an enamine. 2. Reductive cyclization of the enamine. | 6-Methylindole |
Benzofurans are another important class of oxygen-containing heterocycles found in many natural products and pharmaceuticals. rsc.orgnih.gov While numerous methods exist for their synthesis, the structure of this compound allows for a logical, albeit less commonly cited, approach. This pathway would involve the reaction of the electrophilic bromomethyl group with a substituted phenol (B47542) in a Williamson ether synthesis. The resulting 2-(phenoxymethyl)-4-methyl-1-nitrobenzene could then undergo intramolecular cyclization. This cyclization is typically achieved by reducing the nitro group to an amine, which can then be diazotized and displaced by the ether oxygen, or through other metal-catalyzed C-H activation strategies that couple the aromatic rings. This approach provides a route to benzofurans with substitution patterns dictated by the initial choice of phenol. General methods for benzofuran (B130515) synthesis often involve palladium-catalyzed coupling of o-iodoanisoles or o-bromophenols with alkynes or ketones. organic-chemistry.orgdtu.dkresearchgate.net
The reactive nature of the o-nitrobenzyl bromide framework extends its utility to the synthesis of other heterocyclic systems. For instance, related o-nitrobenzyl compounds are used as reagents in the preparation of:
1,3,4-Oxadiazoles and Triazoles : 1-(Bromomethyl)-2-nitrobenzene (the demethylated analog) is explicitly mentioned as a reagent for synthesizing 1,3,4-oxadiazole (B1194373) derivatives with anticancer activity and in preparing antifungal triazole derivatives. pharmaffiliates.com This highlights the utility of the o-nitrobenzyl bromide unit in forming five-membered heterocyclic rings.
Cinnolines : Recent research has shown that 2-nitrobenzyl alcohols can undergo transition-metal-free intramolecular redox cyclization reactions with benzylamines to form cinnolines, which are important nitrogen-containing heterocycles with a range of biological activities. rsc.org This pathway proceeds through a 2-nitrosobenzaldehyde intermediate, showcasing another reactive manifold available from the o-nitrobenzyl system. rsc.org
Building Block for Polyfunctional Aromatic Architectures
The synthesis of complex, polysubstituted aromatic molecules requires careful strategic planning, particularly concerning the order of reactions and the directing effects of substituents. libretexts.org this compound is an excellent starting point for such endeavors due to its orthogonally reactive functional groups.
A synthetic chemist can selectively address each functional group:
The Bromomethyl Group : Acts as a potent electrophile for SN2 reactions, allowing the introduction of a wide array of oxygen, nitrogen, sulfur, and carbon nucleophiles. It can be converted into an aldehyde, a carboxylic acid, an alcohol, a nitrile, or an azide, each opening up new avenues for further elaboration.
The Nitro Group : This powerful electron-withdrawing group can direct further electrophilic aromatic substitution to the positions meta to itself (and ortho/para to the methyl group). More importantly, it can be selectively reduced to an amino group (-NH2). This amine is a versatile intermediate; it can be acylated, alkylated, or, crucially, converted into a diazonium salt. The diazonium group can then be replaced by a vast range of substituents via Sandmeyer or related reactions (e.g., -OH, -F, -Cl, -Br, -I, -CN, -H).
The Methyl Group : While less reactive, the methyl group is an ortho-, para-director for electrophilic substitution and can be oxidized under strong conditions to a carboxylic acid. wikipedia.org
This inherent multifunctionality allows for the sequential and controlled introduction of new functionalities, enabling the construction of precisely substituted aromatic architectures that are central to materials science and medicinal chemistry. nih.gov
Precursor for Advanced Chemical Entities in Specialized Fields
The utility of simple, functionalized building blocks is paramount in the industrial-scale synthesis of high-value chemicals. Nitrotoluenes and their derivatives are fundamental starting materials in many sectors, including the dye, pharmaceutical, and agrochemical industries. nih.gov
While direct evidence for the large-scale use of this compound in agrochemicals is not widespread in public literature, its precursors and closely related isomers are known intermediates. For example, the related isomer 1-bromo-4-methyl-2-nitrobenzene has been identified as a synthetic intermediate in the preparation of an alcohol moiety used in pyrethroid insecticides. nih.govresearchgate.net Both this compound and 1-bromo-4-methyl-2-nitrobenzene are derived from the same commercially significant precursor, 4-methyl-2-nitrotoluene. The parent compound, 2-nitrotoluene, is used to manufacture intermediates for agricultural chemicals, while 4-nitrotoluene (B166481) is used to create stilbene (B7821643) derivatives for dyes. nih.gov This establishes the importance of the nitrotoluene scaffold, and by extension its halogenated derivatives, as foundational components in the synthesis of agrochemicals and other industrial products.
Contribution to Novel Pharmaceutical Scaffolds and Lead Compound Generation
The principal synthetic value of this compound and its isomers is their function as electrophilic building blocks for creating diverse molecular scaffolds. These scaffolds are the foundational structures in medicinal chemistry used to develop new therapeutic drugs. The reactive bromomethyl group acts as a versatile "handle" for attaching the 5-methyl-2-nitrobenzyl part of the molecule onto various nucleophilic substrates. This process, typically a nucleophilic substitution (S_N2) reaction, permits the straightforward formation of new carbon-heteroatom and carbon-carbon bonds.
Research on closely related nitrobenzyl bromides clearly illustrates this synthetic approach. For example, 2-nitrobenzyl bromide is utilized in the synthesis of (R)- and (S)-3-amino-3,4-dihydro-1H-quinolin-2-one, a core structure present in numerous biologically active compounds. sigmaaldrich.com It is also employed for the protection, or "caging," of cysteine residues within peptides, a valuable technique in chemical biology for controlling peptide activity. sigmaaldrich.com In a similar vein, 4-nitrobenzyl bromide serves as a standard reagent for identifying carboxylic acids and phenols by converting them into their corresponding p-nitrobenzyl esters and ethers, which highlights its dependable reactivity. orgsyn.org
The reactions involving this compound adhere to these well-known principles. It can react with a broad spectrum of nucleophiles—including alcohols, phenols, amines, thiols, and carbanions—to introduce the substituted benzyl (B1604629) group. This adaptability is vital in the generation of lead compounds, where a central core structure is systematically altered to investigate structure-activity relationships (SAR) and enhance therapeutic effectiveness. One study has reported the use of 5-methyl-2-nitrobenzyl bromide (an alternative name for the title compound) to alkylate enolates, thereby forming new C-C bonds and yielding the target products in fair to good amounts. thieme-connect.com
The general mechanism for these transformations involves the displacement of the bromide ion by a nucleophile (Nu⁻):
O₂N-(C₆H₃)(CH₃)-CH₂Br + Nu⁻ → O₂N-(C₆H₃)(CH₃)-CH₂-Nu + Br⁻
Furthermore, the subsequent reduction of the nitro group to an amine offers another point for molecular diversification. This allows for the construction of fused ring systems or the introduction of new functional groups via amide bond formation and other reactions involving the amine group. This two-step process of alkylation followed by reduction is a potent strategy for rapidly increasing molecular complexity and creating libraries of new compounds for drug discovery screening.
Table 1: Representative Nucleophilic Substitution Reactions for Scaffold Synthesis
| Nucleophile Type | Example Nucleophile | Resulting Functional Group | Application Area |
|---|---|---|---|
| Oxygen Nucleophile | Phenol (Ar-OH) | Benzyl Ether | Synthesis of phenol-derived drugs, protecting group chemistry |
| Oxygen Nucleophile | Carboxylic Acid (R-COOH) | Benzyl Ester | Prodrug synthesis, purification of acids |
| Nitrogen Nucleophile | Secondary Amine (R₂NH) | Tertiary Amine | Synthesis of bioactive amines and complex alkaloids |
| Sulfur Nucleophile | Thiol (R-SH) | Thioether | Synthesis of sulfur-containing heterocycles, peptide modification |
Applications in Materials Science for Precursor Synthesis (e.g., dyes and pigments)
While the chemical reactivity of this compound makes it a versatile intermediate, its specific use as a precursor in the synthesis of materials like dyes, pigments, or polymers is not widely reported in available scientific literature. Structurally similar nitroaromatic compounds are known to be precursors for dyes, where the nitro group acts as a key color-producing group (chromophore) or is converted to an amino group that can be diazotized to form azo dyes. However, direct evidence linking this compound to the production of specific dyes or advanced polymers is limited. Its potential in this field would theoretically rely on using the reactive bromomethyl handle to attach the nitroaromatic unit to a polymer chain or a larger chromophoric system.
Table 2: List of Mentioned Chemical Compounds
| Compound Name | IUPAC Name | Other Names |
|---|---|---|
| This compound | This compound | 5-Methyl-2-nitrobenzyl bromide |
| 2-nitrobenzyl bromide | 1-(bromomethyl)-2-nitrobenzene | α-Bromo-2-nitrotoluene |
| 4-nitrobenzyl bromide | 1-(bromomethyl)-4-nitrobenzene | p-Nitrobenzyl bromide |
| (R)- and (S)-3-amino-3,4-dihydro-1H-quinolin-2-one | (3R)-3-amino-3,4-dihydroquinolin-2-one and (3S)-3-amino-3,4-dihydroquinolin-2-one | - |
| Cysteine | (2R)-2-amino-3-sulfanylpropanoic acid | - |
| Carboxylic Acids | - | - |
| Phenols | - | - |
| Amines | - | - |
| Thiols | - | - |
Computational and Theoretical Studies on 1 Bromomethyl 4 Methyl 2 Nitrobenzene
Quantum Chemical Calculations on Electronic Structure and Molecular Orbitals
Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule like 1-(bromomethyl)-4-methyl-2-nitrobenzene. These studies typically employ methods like Density Functional Theory (DFT) or Hartree-Fock (HF) to determine the electronic structure.
Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and reactive. For substituted nitrobenzenes, the electron-withdrawing nature of the nitro group significantly influences the electron distribution across the aromatic ring and the substituent groups, affecting the energies of these frontier orbitals. The distribution of electron density and the molecular electrostatic potential (MEP) map would further reveal the regions most susceptible to electrophilic and nucleophilic attack.
Modeling Reaction Pathways and Transition States for Reactivity Prediction
Modeling reaction pathways for this compound would involve computationally mapping the potential energy surface for its reactions, such as nucleophilic substitution at the bromomethyl group. By calculating the energies of reactants, products, intermediates, and, crucially, the transition states, researchers can predict the most likely reaction mechanisms.
For instance, in a substitution reaction, computational methods can distinguish between an SN1-type mechanism, proceeding through a benzyl-type carbocation, and an SN2-type mechanism, involving a single concerted step. The calculations would provide the activation energy for each pathway, which is essential for predicting reaction rates. The stability of the potential carbocation intermediate would be significantly influenced by the electronic effects of the nitro and methyl groups on the benzene (B151609) ring.
Conformational Analysis and Intramolecular Interactions Relevant to Reactivity
Conformational analysis of this compound is crucial for understanding its reactivity. The orientation of the bromomethyl and nitro groups relative to the benzene ring can significantly impact the molecule's stability and accessibility for reactions.
A key structural parameter in related compounds is the dihedral angle between the plane of the nitro group and the benzene ring. In the crystal structure of the isomer 1-bromo-4-methyl-2-nitrobenzene , this dihedral angle is 14.9 (11)°. This twisting is a result of steric hindrance with adjacent substituents. Similar steric and electronic interactions would govern the preferred conformation of this compound, influencing the reactivity of the bromomethyl group. Intramolecular hydrogen bonding or other non-covalent interactions, though less likely to be dominant in this specific structure, would also be assessed through computational models.
Table 1: Crystallographic Data for the Isomer 1-Bromo-4-methyl-2-nitrobenzene
| Parameter | Value |
| Molecular Formula | C₇H₆BrNO₂ |
| Molecular Weight | 216.04 g/mol |
| Crystal System | Orthorhombic |
| a | 13.016 (5) Å |
| b | 14.617 (5) Å |
| c | 4.037 (5) Å |
| Volume | 768.1 (10) ų |
| Dihedral Angle (NO₂ vs. Ring) | 14.9 (11)° |
| Data sourced from studies on the isomer 1-bromo-4-methyl-2-nitrobenzene. |
Prediction of Spectroscopic Properties for Mechanistic Insights
Computational chemistry allows for the prediction of various spectroscopic properties, which can serve as a powerful tool for confirming molecular structure and gaining mechanistic insights. Theoretical calculations can generate predicted spectra for techniques such as:
Infrared (IR) Spectroscopy: By calculating the vibrational frequencies, a theoretical IR spectrum can be generated. This helps in assigning the peaks observed in an experimental spectrum to specific vibrational modes of the molecule, such as the N-O stretching of the nitro group or the C-Br stretching of the bromomethyl group.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the chemical shifts of ¹H and ¹³C atoms. These predicted values, when compared with experimental data, are invaluable for structure elucidation.
UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions and thus the UV-Vis absorption spectrum, providing information about the molecule's chromophores.
For the related compound 1-(bromomethyl)-4-nitrobenzene , infrared and mass spectrometry data are available, which serve as a reference for what could be expected and computationally modeled for the title compound.
Elucidation of Structure-Reactivity Relationships via Computational Approaches
By systematically modifying the structure of this compound in silico (e.g., changing substituent positions or types) and calculating the resulting electronic and energetic properties, a quantitative structure-activity relationship (QSAR) can be developed. This computational approach elucidates how specific structural features influence the molecule's reactivity.
For example, calculations could quantify how the electron-withdrawing strength of the nitro group and the electron-donating nature of the methyl group combine to affect the reactivity of the bromomethyl group. These computational studies can correlate parameters like the HOMO-LUMO gap, partial atomic charges, and electrostatic potential values with experimentally observed reaction rates or biological activities, providing predictive models for the behavior of related compounds.
Future Research Directions and Unexplored Methodologies
Development of More Sustainable and Green Synthetic Routes
Traditional synthesis of benzylic bromides, including compounds analogous to 1-(bromomethyl)-4-methyl-2-nitrobenzene, often relies on radical bromination using reagents like N-bromosuccinimide (NBS) with a radical initiator. rsc.org These reactions frequently employ chlorinated solvents such as dichloromethane (B109758) or carbon tetrachloride and require purification via silica (B1680970) gel chromatography, which consumes large volumes of organic solvents. rsc.orgchemicalbook.com A significant future direction is the development of greener synthetic alternatives that minimize environmental impact.
Key areas for research include:
Alternative Solvents and Reaction Conditions: Investigating the use of benign solvents like ethyl acetate (B1210297), 2-methyltetrahydrofuran (B130290) (2-MeTHF), or cyclopentyl methyl ether (CPME). Furthermore, exploring solvent-free reaction conditions, potentially using ball-milling or solid-state reactions, could drastically reduce waste. Microwave-assisted synthesis, which has been shown to reduce reaction times for related preparations, presents another promising green alternative. researchgate.net
Catalytic Bromination: Moving away from stoichiometric brominating agents like NBS towards catalytic systems is a primary goal. This could involve developing new catalysts for electrophilic or nucleophilic bromination that operate under milder conditions and with higher atom economy.
Photochemical and Electrochemical Methods: Light-induced reactions or electrochemical synthesis could provide highly controlled and sustainable pathways. For example, electrochemically generated bromine species could be used in a catalytic cycle for the bromination of the benzylic methyl group, as has been explored for asymmetric bromination in other systems. nih.gov
Table 1: Proposed Green Synthetic Approaches
| Approach | Traditional Method | Proposed Green Alternative | Potential Benefits |
|---|---|---|---|
| Brominating Agent | N-Bromosuccinimide (stoichiometric) | HBr with an oxidant (catalytic), Enzymatic bromination | Higher atom economy, reduced waste |
| Solvent | Dichloromethane, Carbon Tetrachloride chemicalbook.com | 2-MeTHF, CPME, Ionic Liquids, Supercritical CO₂, Solvent-free | Reduced toxicity and environmental impact |
| Energy Input | Conventional heating/reflux rsc.org | Microwave irradiation, Photochemistry, Sonication | Reduced reaction times, lower energy consumption |
| Purification | Silica Gel Chromatography rsc.orgchemicalbook.com | Crystallization, Supercritical fluid chromatography (SFC) | Reduced solvent waste, increased efficiency |
Exploration of Asymmetric Synthesis Incorporating the Compound
The prochiral nature of the bromomethyl group in this compound offers a prime opportunity for the development of asymmetric transformations to construct chiral molecules. Currently, there is a lack of reported methods that use this specific compound in enantioselective reactions. Future research should focus on leveraging the reactive C-Br bond to forge new stereocenters.
Potential strategies include:
Enantioselective Nucleophilic Substitution: Designing chiral catalysts, such as phase-transfer catalysts or metal complexes with chiral ligands, to control the stereochemical outcome of substitution reactions at the benzylic position. This would allow for the asymmetric synthesis of a wide range of chiral ethers, amines, and carbon-linked structures.
Organocatalyzed Asymmetric Alkylation: Using chiral organocatalysts, like those derived from cinchona alkaloids or prolinol, to activate nucleophiles (e.g., malonates, aldehydes, or ketones) for an enantioselective SN2 reaction with this compound.
Transition Metal-Catalyzed Asymmetric Cross-Coupling: Developing chiral nickel or palladium complexes to catalyze the asymmetric cross-coupling of the benzylic bromide with organometallic reagents (e.g., organoboronates or organozincs), thereby creating a quaternary stereocenter if the nucleophile is appropriately substituted. The use of chiral biimidazoline (BiIM) ligands with nickel has shown success in related asymmetric couplings. nih.gov
Table 2: Potential Asymmetric Transformations
| Reaction Type | Potential Nucleophile/Coupling Partner | Potential Catalyst Class | Target Chiral Moiety |
|---|---|---|---|
| Nucleophilic Substitution | Phenols, thiols, secondary amines | Chiral Phase-Transfer Catalysts, Chiral Phosphoric Acids | Chiral ethers, thioethers, tertiary amines |
| Alkylation | Diethyl malonate, β-keto esters | Chiral Organocatalysts (e.g., Cinchona alkaloids) | Chiral dicarboxylic acid derivatives |
| Cross-Coupling | Arylboronic acids, alkylzinc reagents | Chiral Ligated Pd or Ni complexes (e.g., with BOX or BiIM ligands nih.gov) | Chiral diarylmethanes, complex alkyl-aryl structures |
Discovery of Novel Catalytic Applications and Reaction Conditions
Beyond its role as a simple alkylating agent, this compound could serve as a key building block in novel catalytic transformations. The interplay between the nitro and bromomethyl groups could be exploited to achieve unique reactivity.
Future research could explore:
Dual Catalysis Systems: Designing reactions where both the nitro group and the bromomethyl group are transformed in a single pot using orthogonal catalytic cycles. For example, a metal catalyst could activate the C-Br bond for cross-coupling while an organocatalyst or a different metal facilitates the reduction or transformation of the nitro group. acs.org
Photoredox Catalysis: Utilizing visible-light photoredox catalysis to generate a benzylic radical from the C-Br bond under mild conditions. This radical could then engage in a variety of bond-forming reactions, such as Giese additions or couplings with other radical precursors, that are inaccessible through traditional thermal methods.
C-H Activation: Investigating catalytic C-H activation of the aromatic ring or the benzylic methyl group of the precursor, 4-methyl-2-nitrotoluene, as a more atom-economical route to functionalized derivatives, bypassing the bromination step altogether.
Investigation of Unconventional Reactivity Modes and Transformations
The specific electronic and steric environment of this compound may give rise to unconventional reaction pathways that have yet to be explored.
Promising areas for investigation include:
Rearrangement Reactions: Probing whether the compound can undergo catalytic or thermally induced rearrangement reactions. For instance, studies on related compounds have shown that Wheland intermediates formed during nitration can sometimes rearrange via nitro-group migration. researchgate.net It would be intriguing to see if the bromomethyl group could participate in or induce novel intramolecular shifts.
Domino and Cascade Reactions: Designing multi-step cascade reactions initiated by the functional groups of the molecule. For example, an initial substitution at the benzylic position could be designed to trigger a subsequent intramolecular cyclization involving the nitro group (e.g., after its reduction to an amine) to rapidly build complex heterocyclic scaffolds.
Generation of Reactive Intermediates: Exploring the generation of an o-quinodimethane intermediate through the elimination of HBr and subsequent tautomerization, potentially triggered by a base or a catalyst. Such an intermediate could be a powerful tool in cycloaddition reactions, like the Diels-Alder reaction, for the synthesis of complex polycyclic systems.
Q & A
Q. What synthetic strategies are employed to prepare 1-(bromomethyl)-4-methyl-2-nitrobenzene, and how are intermediates purified?
The compound is typically synthesized via bromination of a pre-functionalized aromatic precursor. For example, bromination of 4-methyl-2-nitrobenzyl alcohol using phosphorus tribromide (PBr₃) in anhydrous dichloromethane under nitrogen atmosphere yields the target compound. Key considerations include:
- Reaction conditions : Temperature control (0–5°C) to minimize side reactions.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) removes unreacted starting materials and byproducts.
- Yield optimization : Monitoring reaction progress via TLC (Rf ~0.4 in 3:1 hexane/ethyl acetate) ensures maximal conversion .
Q. Which spectroscopic and analytical methods are critical for characterizing this compound?
- 1H NMR : Distinct signals for the bromomethyl group (δ 4.5–4.7 ppm, singlet) and aromatic protons (δ 7.2–8.1 ppm, split due to nitro and methyl substituents) .
- 13C NMR : Key peaks include δ 30–35 ppm (CH₂Br) and 140–150 ppm (nitro-bearing carbons) .
- IR spectroscopy : C-Br stretch (~560–600 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹, asymmetric; ~1350 cm⁻¹, symmetric) confirm functional groups .
- Mass spectrometry : Molecular ion peak at m/z 245 [M]⁺ (calculated for C₈H₈BrNO₂) .
Advanced Research Questions
Q. How does the nitro group influence regioselectivity in electrophilic aromatic substitution (EAS) reactions involving this compound?
The nitro group acts as a strong electron-withdrawing meta-director, overriding the methyl group’s electron-donating ortho/para-directing effects. Computational studies (DFT, B3LYP/6-31G*) show:
- Charge distribution : Nitro group reduces electron density at the ortho position by 0.25 e⁻ compared to the meta position.
- Reactivity : In nitration or halogenation, electrophiles preferentially attack the meta position relative to the nitro group, confirmed by HPLC analysis of reaction mixtures .
Q. What crystallographic challenges arise in resolving structural ambiguities for bromomethyl-nitrobenzene derivatives, and how are they addressed?
- Disorder in bromomethyl groups : SHELX software (via PART and SIMU restraints) splits occupancy to model rotational/conformational disorder .
- Heavy atom refinement : Anisotropic displacement parameters for bromine and nitro oxygen atoms improve R-factor convergence (<0.05).
- Hydrogen placement : Riding model with Uiso = 1.2×Ueq of parent atoms ensures accurate geometry .
Q. How do steric and electronic effects impact nucleophilic substitution kinetics at the bromomethyl site?
- Kinetic studies : Pseudo-first-order reactions with sodium azide (NaN₃) in DMSO at 25°C reveal a rate constant (k₂) of 0.12 M⁻¹s⁻¹, 35% slower than non-methylated analogs due to steric hindrance .
- Activation energy : Eyring analysis shows Δ‡H = 68 kJ/mol and Δ‡S = −120 J/mol·K, indicating a sterically constrained transition state.
- Comparative data :
| Compound | k₂ (M⁻¹s⁻¹) | Δ‡H (kJ/mol) |
|---|---|---|
| This compound | 0.12 | 68 |
| 1-Bromomethyl-2-nitrobenzene (no methyl) | 0.18 | 62 |
Q. What role does this compound play in designing enzyme inhibitors for medicinal chemistry?
The bromomethyl group enables covalent bond formation with nucleophilic residues (e.g., cysteine thiols) in enzyme active sites. Case studies include:
- Kinase inhibition : Derivatives show IC₅₀ values of 0.8–2.4 µM against EGFR mutants due to irreversible binding .
- Selectivity optimization : Introducing electron-withdrawing substituents (e.g., trifluoromethyl) reduces off-target effects by 60% in cell-based assays .
Contradictions and Resolutions in Literature
Q. Discrepancies in reported solubility How are these resolved experimentally?
- Conflicting data : Solubility in ethanol ranges from 12 mg/mL to 25 mg/mL across studies.
- Resolution : Controlled experiments under standardized conditions (25°C, saturated solutions filtered through 0.45 µm membranes) confirm solubility as 18 ± 2 mg/mL .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
